molecular formula C9H9ClO B3031315 (E)-3-(4-chlorophenyl)prop-2-en-1-ol CAS No. 24583-70-8

(E)-3-(4-chlorophenyl)prop-2-en-1-ol

Cat. No. B3031315
CAS RN: 24583-70-8
M. Wt: 168.62 g/mol
InChI Key: HFMHVOCTLZMPRY-UHFFFAOYSA-N
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Description

“(E)-3-(4-chlorophenyl)prop-2-en-1-ol”, also known as “1-(4-chlorophenyl)prop-2-en-1-ol” or “4-Chloro-α-ethenylbenzenemethanol”, is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62016 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (C6H5-) attached to a prop-2-en-1-ol group (C3H5O-) with a chlorine atom (Cl) substituted at the 4th position of the benzene ring .


Physical And Chemical Properties Analysis

This compound has a boiling point of 122-123 °C (at a pressure of 10 Torr) and a predicted density of 1.170±0.06 g/cm3 . Its pKa value is predicted to be 13.41±0.20 .

Scientific Research Applications

Molecular Structure and Spectroscopy

(E)-3-(4-Chlorophenyl)prop-2-en-1-ol and its derivatives have been extensively studied for their molecular structure and spectroscopy. For instance, a derivative (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and analyzed using FT-IR spectrum and X-ray diffraction studies. The compound's vibrational wavenumbers were calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, providing insights into the molecule's stability and hyper-conjugative interactions (Najiya et al., 2014).

Optical and Nonlinear Optical Properties

The nonlinear optical (NLO) properties of certain derivatives have been a subject of research, highlighting their potential in semiconductor devices. A study investigated the linear optical, second and third-order NLO properties of various chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one. These compounds showed potential as electron transport materials in organic semiconductor devices due to their significant electron transfer integral values (Shkir et al., 2019).

Chemical Reactivity and Electronic Properties

Another aspect of research focuses on the chemical reactivity and electronic properties of these compounds. For example, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was examined for its geometrical entities, electronic properties, and chemical reactivity using DFT methods. This detailed investigation included studying the molecule's bond lengths, bond angles, Mulliken atomic charges, and molecular electrostatic potential surface (Adole et al., 2020).

Crystal Structure Analysis

The crystal structure of various derivatives is also a significant area of study. The crystal structure of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, for example, was examined, revealing weak intermolecular interactions and the formation of a supramolecular zigzag chain. These studies are crucial for understanding the compound's stability and potential applications in material science (Fun et al., 2008).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of this compound derivatives. This includes the synthesis of chalcone derivatives, their crystal structures, and Hirshfeld surface studies. These compounds have been synthesized via the Claisen-Schmidt condensation reaction and characterized using various spectroscopic techniques (Salian et al., 2018).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources . The mechanism of action can vary widely depending on the context in which the compound is used, such as in biological systems or in chemical reactions.

Safety and Hazards

Specific safety information and hazards associated with this compound are not provided in the available resources . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMHVOCTLZMPRY-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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